Dimethyl suberimidate
Description
Properties
CAS No. |
29878-26-0 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
dimethyl octanediimidate |
InChI |
InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |
InChI Key |
FRTGEIHSCHXMTI-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCCC(=N)OC |
Canonical SMILES |
COC(=N)CCCCCCC(=N)OC |
Other CAS No. |
34490-86-3 |
Pictograms |
Irritant |
Synonyms |
Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |
Origin of Product |
United States |
Scientific Research Applications
Protein Cross-Linking Studies
Dimethyl suberimidate is primarily utilized for cross-linking proteins to investigate their structure and interactions. This method allows researchers to stabilize transient protein complexes and analyze their quaternary structures.
Case Study: Aspartate Transcarbamylase and Tryptophan Synthetase
In a study involving Escherichia coli proteins, this compound was used to cross-link aspartate transcarbamylase and tryptophan synthetase. The resulting cross-linked products were analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), revealing distinct molecular weight species that corresponded to the oligomeric states of the proteins involved. This approach helped elucidate the differences in reactivity among various protomers within the oligomers .
This compound has been instrumental in studying nucleosome structures by facilitating cross-linking between histone proteins.
Case Study: Yeast Nucleosomes
A study focused on yeast nucleosomes employed this compound to cross-link histone H3 molecules. The cross-linking allowed researchers to analyze the symmetry and interactions within nucleosomes, providing insights into chromatin structure and function. The method demonstrated approximately 10% efficiency in forming cross-links between histones, which was crucial for understanding histone dynamics during transcription regulation .
DNA-Protein Interactions
This compound is also applied in studies examining DNA-binding proteins, enhancing our understanding of genetic regulation mechanisms.
Case Study: Oligo(dT) and DNA-Binding Subunits
Research demonstrated that this compound could specifically cross-link oligo(dT) sequences to DNA-binding subunits of helicases. This application highlighted the specificity of interactions between nucleic acids and protein complexes, crucial for understanding replication and transcription processes .
Enzyme Structure Confirmation
The compound is effective in confirming the structural integrity of enzymes through cross-linking studies.
Case Study: Dichloromethane Dehalogenase
In a study on dichloromethane dehalogenase, this compound was utilized to confirm its hexameric structure. Cross-linking provided evidence for the enzyme's oligomeric state, which is essential for its catalytic activity .
Investigating Lipoprotein Interactions
This compound has been used to explore interactions within lipoprotein complexes.
Case Study: Apo-Low Density Lipoprotein
Cross-linking studies with this compound revealed significant insights into the interactions between apolipoproteins in low-density lipoprotein particles. This research contributed to understanding lipid metabolism and cardiovascular health .
Comparison with Similar Compounds
Comparison with Similar Cross-Linking Compounds
Ethylene Glycol Bis(succinimidylsuccinate) (EGS)
- Structure : Homobifunctional N-hydroxysuccinimide (NHS) ester with a 16.1 Å spacer.
- Reactivity : Targets primary amines, similar to DMS.
- Efficiency : Superior to DMS in membrane protein cross-linking (e.g., cholecystokinin receptor labeling) due to its longer spacer and NHS ester reactivity .
- Applications : Membrane protein studies where spatial flexibility is critical .
Dimethyl Adipimidate (DMA)
- Structure : Homobifunctional imidoester with a 6-carbon spacer.
- Reactivity: Same amino-targeting mechanism as DMS but shorter spacer.
- Applications: Limited to small protein oligomers or rigid interfaces .
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Structure : Carbodiimide with zero-length spacer.
- Reactivity : Activates carboxyl groups for conjugation to amines, forming amide bonds.
- Efficiency : Outperforms DMS in collagen cross-linking, inducing 50% weight retention after 8 hours vs. DMS’s 90% loss .
- Applications : Preferred for carboxyl-amine cross-linking in biomaterials and small peptides .
Disuccinimidyl Suberate (DSS)
- Structure : NHS ester with an 11.4 Å spacer.
- Reactivity : Targets amines like DMS but with higher membrane permeability.
- Efficiency : Generates stronger cross-links in extracellular domains compared to DMS, as seen in cholecystokinin receptor studies .
- Applications : Cell-surface protein cross-linking .
Genipin (GP)
- Structure : Natural bifunctional cross-linker derived from gardenia.
- Reactivity : Reacts with primary amines via nucleophilic attack.
- Efficiency : Slower kinetics than DMS (2 hours for collagen dissolution vs. DMS’s 8 hours) but offers biocompatibility .
- Applications : Biomedical scaffolds requiring low cytotoxicity .
Comparative Data Table
Key Research Findings
- DMS in Quaternary Structure Analysis: Cross-linking (Na<sup>+</sup> + K<sup>+</sup>)-ATPase with DMS revealed its dimeric structure, confirming spatial proximity of subunits . Similarly, leucine aminopeptidase cross-linking supported a hexameric "trimer of dimers" arrangement .
- Efficiency Limitations : DMS underperformed in cross-linking cholecystokinin receptors compared to EGS/DSS, likely due to steric hindrance from its shorter spacer .
- Biomaterial Cross-Linking : DMS was less effective than EDC in collagen stabilization, highlighting context-dependent utility .
- Novel Derivatives: Periodate-cleavable bis(imido esters) inspired by DMS enabled reversible cross-linking, enhancing structural analysis flexibility .
Preparation Methods
Reaction Mechanism
The synthesis proceeds through a two-step aminolysis process:
-
Nitrile protonation : Suberonitrile reacts with HCl to form a protonated intermediate.
-
Methanol nucleophilic attack : Methanol displaces ammonia, generating the imidoester hydrochloride.
The overall reaction is:
\text{NC-(CH}2\text{)6-CN + 2 CH}3\text{OH + 2 HCl → CH}3\text{O-C(=NH)-(CH}2\text{)6-C(=NH)-OCH}_3\cdot 2\text{HCl}
Detailed Procedure (Davies & Stark, 1970)
| Parameter | Specification |
|---|---|
| Suberonitrile | 0.5 g (Aldrich Chemical Co.) |
| Solvent | Methanol (2 mL) + anhydrous ether (15 mL) |
| HCl gas | Passed for 30 min at 0°C |
| Reaction time | 24 hr at 4°C |
| Precipitation | 10 mL dry ether added |
| Washing | Methanol-ether (1:3) |
| Yield | 81% |
Critical Notes :
Industrial-Scale Production Modifications
Commercial suppliers (e.g., Thermo Fisher, Sigma-Aldrich) have optimized the classical method for bulk synthesis, emphasizing reproducibility and safety.
Key Industrial Protocol (Sigma-Aldrich)
| Step | Details |
|---|---|
| Scale | 1 kg batches |
| Solvent ratio | Methanol:ether = 1:4 (v/v) |
| HCl addition | Controlled flow to maintain pH < 1 |
| Purification | Recrystallization from ethanol/water |
| Purity control | HPLC (>98%), melting point (213–214°C) |
Advancements :
-
Automated pH monitoring reduces side reactions (e.g., esterification).
-
Column chromatography replaces manual washing for higher purity.
Comparative Analysis of Synthesis Routes
The table below contrasts laboratory and industrial methods:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction time | 24 hr | 12 hr |
| Temperature | 4°C | 0–5°C |
| Yield | 81% | 89–92% |
| Purity | 95% (NMR) | 98% (HPLC) |
| Key equipment | Glass reactor | Stainless steel reactor |
Trade-offs :
-
Industrial methods achieve higher yields but require specialized equipment.
-
Laboratory protocols prioritize flexibility over scalability.
Challenges and Mitigation Strategies
Common Side Reactions
-
Hydrolysis : Imidoester groups react with water, forming inactive suberamic acid.
Solution: Strict anhydrous conditions (<50 ppm HO). -
Oligomerization : Excess HCl promotes polymerization.
Solution: Gradual HCl addition and temperature control.
Emerging Synthetic Approaches
Solid-Phase Synthesis (CymitQuimica, 2019)
A resin-bound variant reduces purification steps:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing protein crosslinking with dimethyl suberimidate (DMS) in structural biology studies?
- Methodological Answer : DMS reacts with primary amines (e.g., lysine residues) under alkaline conditions (pH 8–10). To optimize crosslinking:
- Use freshly prepared DMS dissolved in a non-nucleophilic buffer (e.g., triethanolamine) to avoid hydrolysis.
- Maintain a molar ratio of 10:1 (DMS:protein) to ensure efficient crosslinking without aggregation .
- Validate crosslinking efficiency via SDS-PAGE or mass spectrometry to confirm inter- or intra-molecular linkages .
- Key Consideration : Adjust reaction time (typically 30–120 minutes) based on protein stability, as prolonged exposure may denature sensitive domains.
Q. How does DMS compare to formaldehyde or BS³ in preserving protein charge during fixation for electron microscopy?
- Methodological Answer : Unlike aldehyde-based fixatives (e.g., formaldehyde), DMS forms amidine bonds with lysine residues, retaining the net charge of proteins. This minimizes electrostatic artifacts in imaging .
- Protocol : For microscopy, use 0.1–1% DMS in pH 8.5 buffer, followed by quenching with excess glycine. Compare results with formaldehyde-fixed samples to assess charge-related distortions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on DMS-induced protein oligomerization in enzyme activity assays?
- Methodological Answer : Contradictions often arise from variations in crosslinking density and reaction conditions.
- Step 1 : Perform activity assays pre- and post-crosslinking using substrates of varying sizes to distinguish steric hindrance effects.
- Step 2 : Use size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to quantify oligomer populations and correlate with activity changes .
- Example : In E. coli aspartate transcarbamylase studies, DMS crosslinking at low density preserved catalytic activity, whereas high-density crosslinking inhibited substrate access .
Q. What experimental strategies validate DMS crosslinking specificity in chromatin stabilization for in situ hybridization?
- Methodological Answer : DMS stabilizes chromatin by crosslinking nuclear proteins without disrupting DNA hybridization.
- Validation Workflow :
Treat nuclei with DMS (0.5–2 mM, pH 8.5) and expose to denaturing agents (e.g., formamide).
Hybridize with fluorescent DNA probes and quantify signal retention via flow cytometry.
Control experiments: Compare nuclei treated with zero-length crosslinkers (e.g., EDC) to confirm DMS-specific chromatin integrity .
Data Analysis & Reproducibility
Q. How should researchers document DMS crosslinking conditions to ensure reproducibility?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Report exact buffer composition (e.g., 50 mM triethanolamine, pH 8.5), DMS concentration, and reaction temperature.
- Include raw SDS-PAGE gels and SEC-MALS profiles in supplementary materials.
- Reference established protocols from structural biology repositories (e.g., Protein Data Bank) .
Q. What statistical approaches address variability in DMS crosslinking efficiency across biological replicates?
- Methodological Answer :
- Use ANOVA to compare crosslinking efficiency (%) across replicates.
- Apply bootstrapping for small sample sizes to estimate confidence intervals.
- Example: A study on glyceraldehyde-3-phosphate dehydrogenase reported ±15% variability in dimer formation; outliers were excluded after Grubbs’ test .
Comparative Methodological Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
